molecular formula C16H10N8S2 B14668592 3,3'-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) CAS No. 50451-16-6

3,3'-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine)

Cat. No.: B14668592
CAS No.: 50451-16-6
M. Wt: 378.4 g/mol
InChI Key: CVUQZSUKAIJYHP-UHFFFAOYSA-N
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Description

3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) is a compound belonging to the tetrazine family, characterized by its unique structure featuring two 1,2,4,5-tetrazine rings connected by a disulfide bridge

Preparation Methods

The synthesis of 3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) typically involves the nucleophilic substitution of 3,6-dichloro-1,2,4,5-tetrazine with thiol-containing compounds. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is carried out at elevated temperatures to ensure complete substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.

    Substitution: The tetrazine rings can participate in nucleophilic substitution reactions, especially with strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. .

Scientific Research Applications

3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) involves its ability to undergo cycloaddition reactions, particularly the inverse electron demand Diels-Alder (iEDDA) reaction. This reaction allows the compound to form stable adducts with various dienophiles, making it useful in bioorthogonal chemistry. The molecular targets and pathways involved include the formation of covalent bonds with specific biomolecules, enabling precise labeling and imaging .

Comparison with Similar Compounds

Similar compounds to 3,3’-Disulfanediylbis(6-phenyl-1,2,4,5-tetrazine) include:

Properties

CAS No.

50451-16-6

Molecular Formula

C16H10N8S2

Molecular Weight

378.4 g/mol

IUPAC Name

3-phenyl-6-[(6-phenyl-1,2,4,5-tetrazin-3-yl)disulfanyl]-1,2,4,5-tetrazine

InChI

InChI=1S/C16H10N8S2/c1-3-7-11(8-4-1)13-17-21-15(22-18-13)25-26-16-23-19-14(20-24-16)12-9-5-2-6-10-12/h1-10H

InChI Key

CVUQZSUKAIJYHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N=N2)SSC3=NN=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

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